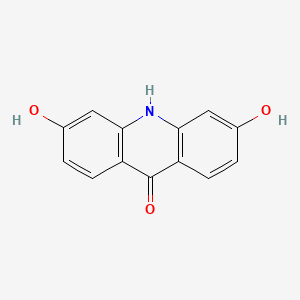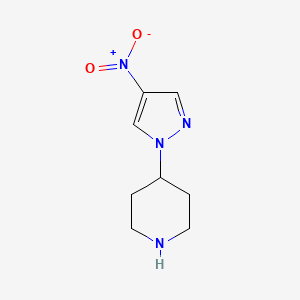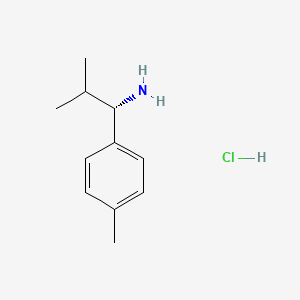
3,6-Dihydroxyacridin-9(10H)-one
Vue d'ensemble
Description
3,6-Dihydroxyacridin-9(10H)-one, commonly known as DHAQ, is a synthetic compound that has gained attention in the field of medicinal chemistry due to its potential as a therapeutic agent. DHAQ belongs to the class of acridine derivatives and has been found to exhibit a range of biological activities.
Applications De Recherche Scientifique
Antimalarial Activity
3,6-Dihydroxyacridin-9(10H)-one derivatives, specifically 1,2,3,4-tetrahydroacridin-9(10H)-ones (THAs), have been studied for their antimalarial properties. Research indicates that these compounds show potent activity against clinically relevant malaria isolates, along with favorable physicochemical properties and minimal cross-resistance issues (Cross et al., 2011).
Synthesis and Characterization
The synthesis and characterization of 3,6-Dihydroxyacridin-9(10H)-one derivatives have been a focus of chemical research. Studies have detailed the process of synthesizing these compounds and have provided insight into their structural properties (Okoh, 2005).
Cancer Cell Labeling
Research has been conducted on combining 3,6-Dihydroxyacridin-9(10H)-one with other compounds for specific applications such as cancer cell labeling. These studies exploit the pH-dependent fluorescence changes of these compounds to label cancer cells (Singh et al., 2016).
Photochemical Studies
The photochemical behavior of 3,6-Dihydroxyacridin-9(10H)-one derivatives has been a subject of interest. These studies include examining solvent effects on bond cleavage and the generation of ions, relevant for understanding their behavior under different conditions (Zhou et al., 2012).
Thermodynamic Properties
The melting, volatilization, and crystal lattice enthalpies of various acridin-9(10H)-one derivatives have been measured to understand their thermodynamic characteristics. This research aids in predicting the stability and interactions of these compounds (Storoniak et al., 2003).
Supramolecular Networks
Studies have explored the formation of supramolecular networks involving 3,6-Dihydroxyacridin-9(10H)-one derivatives. This research is significant in the field of crystal engineering and materials science (He et al., 2013).
Propriétés
IUPAC Name |
3,6-dihydroxy-10H-acridin-9-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NO3/c15-7-1-3-9-11(5-7)14-12-6-8(16)2-4-10(12)13(9)17/h1-6,15-16H,(H,14,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVRYFKGBOYVWMN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1O)NC3=C(C2=O)C=CC(=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50555636 | |
| Record name | 3,6-Dihydroxyacridin-9(10H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50555636 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
122105-95-7 | |
| Record name | 3,6-Dihydroxyacridin-9(10H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50555636 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-[(4-Methoxyphenyl)methoxy]acetaldehyde](/img/structure/B3046225.png)





![Benzoic acid, 2-[(2-methylpropyl)amino]-, methyl ester](/img/structure/B3046234.png)



